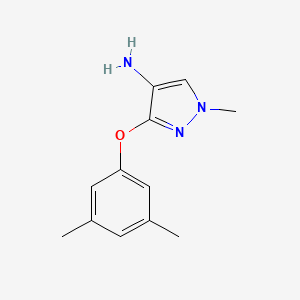

3-(3,5-dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3-(3,5-dimethylphenoxy)-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-8-4-9(2)6-10(5-8)16-12-11(13)7-15(3)14-12/h4-7H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZQOQLKTMSYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=NN(C=C2N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethylphenoxy)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and therapeutic potential, highlighting key findings and data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenol with a suitable pyrazole precursor. Various synthetic routes have been explored to optimize yield and purity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

-

Antioxidant Activity :

- Several studies have demonstrated that pyrazole derivatives possess significant antioxidant properties. The compound has shown effectiveness in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

-

Antimicrobial Activity :

- Preliminary screening has indicated that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness varies with concentration and specific bacterial species.

The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with inflammation and microbial growth. For instance, the compound may interfere with the signaling pathways that lead to cytokine release or bacterial metabolism.

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various pyrazole derivatives, this compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating its potential as an antioxidant agent .

Study 2: Anti-inflammatory Assessment

A controlled experiment evaluated the anti-inflammatory effects of the compound in lipopolysaccharide (LPS)-stimulated macrophages. Results showed a marked decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Molecular Properties

The following table compares the target compound with structurally related pyrazole derivatives:

Key Observations:

- Phenoxy vs. Phenoxymethyl Linkage: The target compound has a direct phenoxy linkage at position 3, while analogs like 1-(4-chloro-3-methylphenoxymethyl)-... () use a phenoxymethyl (-OCH₂-) linker, increasing steric bulk and flexibility.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F) on the phenoxy ring () may reduce electron density compared to the target’s electron-donating 3,5-dimethyl groups, impacting binding interactions.

- Core Modifications: Analogs such as 3,5-dimethyl-1-(1-naphthylmethyl)-...

Bromodomain Inhibition ():

- The 3,5-dimethylphenoxy group in the target compound is a critical pharmacophore in BRD4 bromodomain inhibitors. Analogs in integrate this group into larger scaffolds (e.g., pyrimidine-imidazole hybrids), achieving nanomolar binding affinities.

- Modifications to the phenoxy substituents (e.g., halogenation) could alter binding kinetics due to steric or electronic effects.

Anti-inflammatory and Antipyretic Activity ():

- Pyrazole derivatives with aryl substituents (e.g., diphenylpyrazoles in ) exhibit anti-inflammatory properties. The target’s 3,5-dimethylphenoxy group may enhance metabolic stability compared to halogenated analogs.

Q & A

Q. Key Considerations :

- Reaction time and temperature significantly impact yield (e.g., 17.9% yield reported for a similar structure after 48 hours ).

- Solvent-free or mild solvent conditions (e.g., DMSO) are preferred to avoid side reactions.

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

¹H/¹³C NMR :

- The methyl group on the pyrazole ring (1-methyl) typically resonates at δ ~3.5–3.8 ppm.

- Aromatic protons from the 3,5-dimethylphenoxy group appear as multiplets in δ 6.5–7.2 ppm .

- Carbon signals for the pyrazole ring carbons are expected at δ 140–160 ppm (C-4 amine-bearing carbon) .

IR Spectroscopy :

- N-H stretching (amine) at ~3300 cm⁻¹ and C-N vibrations at ~1250 cm⁻¹ confirm the amine group .

Mass Spectrometry (HRMS-ESI) :

Q. Validation Protocol :

- Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .

Basic: What biological activities are reported for structurally related pyrazole-4-amine derivatives?

Methodological Answer :

Pyrazole-4-amine derivatives exhibit diverse bioactivities:

- Antibacterial : Derivatives with electron-withdrawing substituents (e.g., CF₃) showed inhibition against E. coli and S. aureus (MIC: 8–32 µg/mL) .

- Anticancer : Compounds with aryl substitutions (e.g., 3,4-dimethoxyphenyl) demonstrated cytotoxicity via kinase inhibition (IC₅₀: 1–10 µM) .

- Enzyme Inhibition : Pyrazolo[4,3-d]pyrimidine-diones inhibited COX-2 and 5-lipoxygenase in vitro .

Q. Methodological Answer :

Docking Studies :

- Use AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the amine group’s hydrogen-bonding potential .

DFT Calculations :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-4 amine as a nucleophile) .

ADMET Prediction :

- SwissADME predicts logP (~2.5) and bioavailability (TPSA: 45–60 Ų), indicating moderate blood-brain barrier penetration .

Q. Table 2: Computational Parameters

| Parameter | Value (Predicted) | Tool | Reference |

|---|---|---|---|

| LogP | 2.5 | SwissADME | |

| Fukui Index (C-4) | 0.35 | Gaussian 16 | |

| Docking Score (CDK2) | -9.2 kcal/mol | AutoDock Vina |

Advanced: How to design derivatives for improved pharmacokinetics while retaining activity?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) :

- Introduce hydrophilic groups (e.g., -OH, -COOH) at the phenoxy ring to enhance solubility without disrupting binding .

Prodrug Strategies :

- Convert the amine to a carbamate (e.g., tert-butyl carbamate) for increased plasma stability .

Metabolic Stability :

Case Study :

A derivative with a 4-methoxybenzyl group showed 3-fold higher metabolic stability in liver microsomes compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.